molecular formula C9H8ClFO B13575765 1-(2-Chloro-3-fluorophenyl)propan-2-one

1-(2-Chloro-3-fluorophenyl)propan-2-one

Cat. No.: B13575765
M. Wt: 186.61 g/mol
InChI Key: FYRZAXDHZAPISP-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClFO. It is a chlorinated and fluorinated derivative of acetophenone, characterized by the presence of both chlorine and fluorine atoms on the phenyl ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chloro-3-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-3-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, with considerations for cost-effectiveness and environmental impact. The product is usually purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-3-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

1-(2-Chloro-3-fluorophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-fluorophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its reactivity is influenced by the presence of electron-withdrawing chlorine and fluorine atoms, which affect the electron density on the phenyl ring and the carbonyl group.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)propan-2-one: Lacks the chlorine atom, resulting in different reactivity and properties.

    1-(3-Chloro-2-fluorophenyl)propan-2-one: Similar structure but with different positioning of the chlorine and fluorine atoms.

    1-(2-Chloro-4-fluorophenyl)propan-2-one: Another positional isomer with distinct chemical behavior.

Uniqueness

1-(2-Chloro-3-fluorophenyl)propan-2-one is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which influences its reactivity and interactions in chemical reactions. This compound’s unique structure makes it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

IUPAC Name

1-(2-chloro-3-fluorophenyl)propan-2-one

InChI

InChI=1S/C9H8ClFO/c1-6(12)5-7-3-2-4-8(11)9(7)10/h2-4H,5H2,1H3

InChI Key

FYRZAXDHZAPISP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)F)Cl

Origin of Product

United States

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